3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. Spirocyclic compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a spiro center. This particular compound features a fluorophenyl group, a triazaspirodecane core, and a methyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including N-arylation, reduction, and coupling reactions. One common synthetic route involves the following steps :
N-Arylation: The initial step involves the N-arylation of a pyrazolone derivative using a copper (I) iodide catalyst. This reaction forms an intermediate amine.
Reduction: The intermediate amine is then reduced to yield a secondary amine.
Coupling: The secondary amine is coupled with 3-(4-fluorophenyl)propionic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.
Deprotection: The final step involves the deprotection of the Boc (tert-butoxycarbonyl) group using hydrochloric acid in 1,4-dioxane, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules.
Biology: It serves as a probe in biological studies to investigate the interactions of spirocyclic compounds with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding pockets of target proteins, modulating their activity. For example, it has been studied as an inhibitor of beta-secretase (BACE-1), an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one: This compound shares a similar spirocyclic core and fluorophenyl group but differs in its substituents, leading to variations in its biological activity.
8-(3-((1-Aminopropan-2-yl)oxy)benzyl)-4-(cyclohexylamino)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one: Another related compound with modifications that affect its binding affinity and specificity.
Uniqueness
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is unique due to its specific combination of a fluorophenyl group, a triazaspirodecane core, and a methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16FN3O |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-1,4,9-triazaspiro[4.5]dec-1-en-3-one |
InChI |
InChI=1S/C14H16FN3O/c1-18-13(19)12(10-3-5-11(15)6-4-10)17-14(18)7-2-8-16-9-14/h3-6,16H,2,7-9H2,1H3 |
InChI Key |
SUBVPEQORWRIDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NC12CCCNC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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